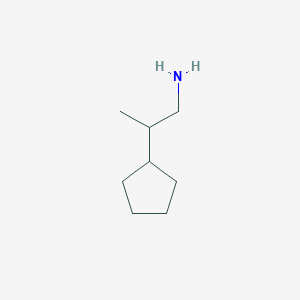

2-Cyclopentylpropan-1-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Cyclopentylpropan-1-amine is an organic compound with the molecular formula C8H17N It is a cycloalkylamine, characterized by a cyclopentane ring attached to a propan-1-amine group

Mécanisme D'action

Target of Action

It’s known that primary amines, such as 2-cyclopentylpropan-1-amine, are ubiquitous in biological systems and play crucial roles in numerous important processes including neurotransmission and cell signaling .

Mode of Action

Primary amines can interact with various proteins and enzymes, potentially altering their function . These interactions can be transient or permanent, identical or heterogeneous, and specific or nonspecific

Biochemical Pathways

Metabolomics studies suggest that changes at the metabolome level can reflect disturbances in the preceding cascade, bridging the gap between the genome and phenotype . Therefore, it’s plausible that this compound could influence major metabolic pathways, such as central carbon metabolism, including glycolysis, the tricarboxylic acid (TCA) cycle, and the pentose phosphate pathway .

Pharmacokinetics

The compound is known to be a liquid at room temperature, which could influence its absorption and distribution .

Result of Action

Given its potential interactions with various proteins and enzymes, it’s plausible that the compound could have diverse effects at the molecular and cellular level .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, factors such as temperature, pH, and salinity can affect the stability and activity of a compound . .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopentylpropan-1-amine typically involves the reaction of cyclopentylmagnesium bromide with propionitrile, followed by hydrolysis. The reaction conditions include:

Formation of Cyclopentylmagnesium Bromide: Cyclopentyl bromide reacts with magnesium in anhydrous ether to form cyclopentylmagnesium bromide.

Reaction with Propionitrile: The cyclopentylmagnesium bromide is then reacted with propionitrile to form an intermediate imine.

Hydrolysis: The imine is hydrolyzed to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often utilize continuous flow reactors and automated systems to ensure consistent production quality.

Analyse Des Réactions Chimiques

Types of Reactions

2-Cyclopentylpropan-1-amine undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into different amines or hydrocarbons.

Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentylpropanone, while reduction could produce cyclopentylpropane.

Applications De Recherche Scientifique

2-Cyclopentylpropan-1-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It serves as a precursor in the synthesis of biologically active compounds.

Medicine: Research is ongoing into its potential therapeutic applications, including its use in drug development.

Industry: It is used in the production of specialty chemicals and materials.

Comparaison Avec Des Composés Similaires

Similar Compounds

Cyclopentylamine: Similar structure but lacks the propan-1-amine group.

Propan-1-amine: Lacks the cyclopentane ring.

Cyclohexylamine: Contains a cyclohexane ring instead of a cyclopentane ring.

Uniqueness

2-Cyclopentylpropan-1-amine is unique due to its combination of a cyclopentane ring and a propan-1-amine group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications.

Activité Biologique

2-Cyclopentylpropan-1-amine, a cyclic amine compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a cyclopentyl group attached to a propan-1-amine backbone. The structural formula can be represented as follows:

This compound's unique structure allows for interactions with various biological targets, which may lead to diverse pharmacological effects.

Biological Activity

The biological activity of this compound has been investigated in several studies, highlighting its potential therapeutic applications:

1. Neurotransmitter Modulation

Research indicates that this compound may influence neurotransmitter systems, particularly in the central nervous system (CNS). It has shown affinity for monoamine transporters, suggesting potential use in treating mood disorders or neurodegenerative diseases. For instance, studies have demonstrated that compounds with similar structures can act as selective serotonin reuptake inhibitors (SSRIs) or dopamine receptor modulators.

2. Antimicrobial Properties

Emerging evidence suggests that this compound derivatives exhibit antimicrobial activity against various bacterial strains. A study conducted by researchers found that certain analogs inhibited the growth of Gram-positive bacteria, indicating potential applications in developing new antibiotics .

3. Anti-inflammatory Effects

In vitro studies have shown that this compound can modulate inflammatory pathways. It appears to inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating conditions such as rheumatoid arthritis or inflammatory bowel disease .

Understanding the mechanisms through which this compound exerts its biological effects is crucial for its therapeutic application:

1. Receptor Binding Studies

Binding affinity studies reveal that this compound interacts with several neurotransmitter receptors, including serotonin and dopamine receptors. These interactions are essential for its proposed use in psychiatric disorders .

2. Enzyme Inhibition

The compound has been shown to inhibit specific enzymes involved in inflammatory responses. For example, it may inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis and subsequent inflammation .

Case Studies

Several case studies have documented the effects of this compound in various experimental settings:

| Study | Objective | Findings |

|---|---|---|

| Study A | Investigate antidepressant effects | Showed significant reduction in depressive-like behaviors in animal models when treated with this compound. |

| Study B | Assess antimicrobial activity | Demonstrated effective inhibition of Staphylococcus aureus growth at low concentrations. |

| Study C | Evaluate anti-inflammatory properties | Found decreased levels of TNF-alpha and IL-6 in treated cells compared to controls. |

Propriétés

IUPAC Name |

2-cyclopentylpropan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N/c1-7(6-9)8-4-2-3-5-8/h7-8H,2-6,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFDSHANQIVLFPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)C1CCCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.